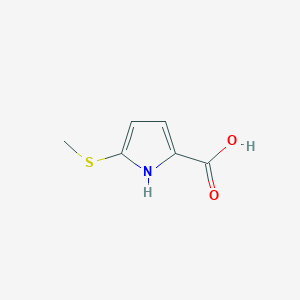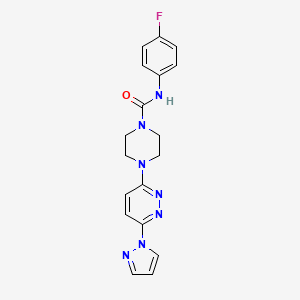
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide, also known as PZ-2891, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its ability to bind to specific targets, such as enzymes and receptors, in cells and tissues. For example, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and proliferation. 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been shown to bind to serotonin receptors, which play a role in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects in cells and tissues. For example, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been shown to modulate neurotransmitter systems, such as dopamine and serotonin, which can affect mood and behavior. In addition, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which can lead to the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide in lab experiments is its high potency and specificity for its targets. This allows for more precise and accurate results in experiments. However, one limitation of using 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is its limited solubility in water, which can affect its ability to penetrate cell membranes and tissues.
Orientations Futures
There are several future directions for the study of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, neurological disorders, and inflammation. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, the development of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide derivatives with improved potency and selectivity for its targets could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves several steps, including the reaction of 4-fluoroaniline with 2-chloro-6-(1H-pyrazol-1-yl)pyridazine, followed by the reaction of the resulting product with piperazine-1-carboxylic acid. The final product is then purified through column chromatography. This synthesis method has been optimized to produce 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide with high purity and yield.
Applications De Recherche Scientifique
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation and survival. In neurological disorder research, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been studied for its potential to modulate neurotransmitter systems, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In inflammation research, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-14-2-4-15(5-3-14)21-18(27)25-12-10-24(11-13-25)16-6-7-17(23-22-16)26-9-1-8-20-26/h1-9H,10-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJJRJJWNLGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

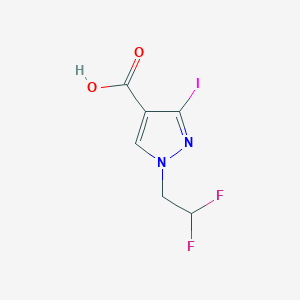
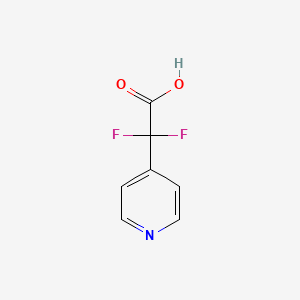
![2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2449183.png)
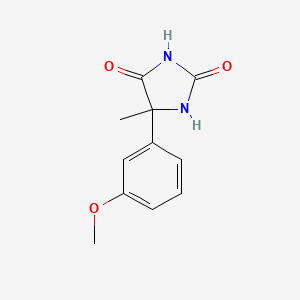
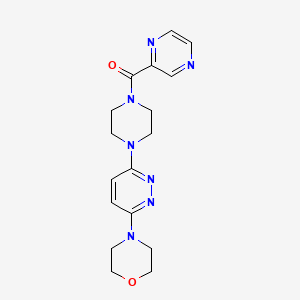
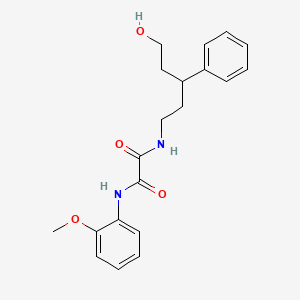
![6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2449187.png)
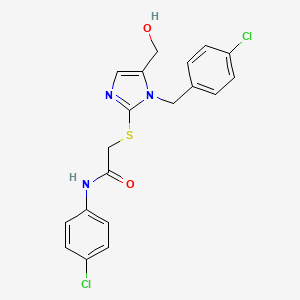
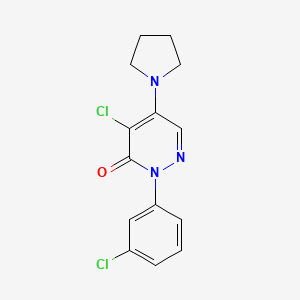
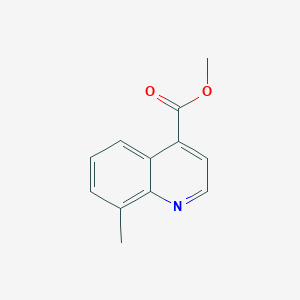
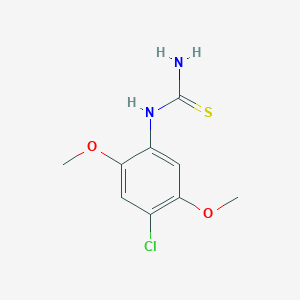
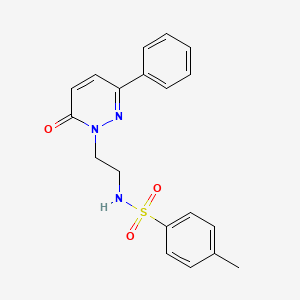
![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)
